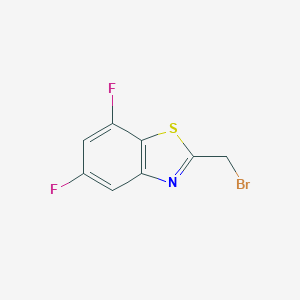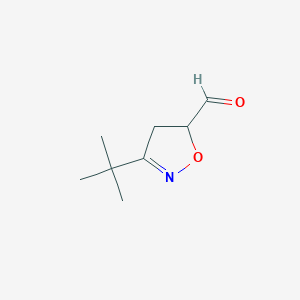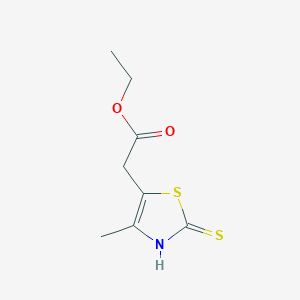
2-(Bromomethyl)-5,7-difluoro-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-5,7-difluoro-1,3-benzothiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. In
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-5,7-difluoro-1,3-benzothiazole has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It works by inhibiting the growth and proliferation of cancer cells and inducing apoptosis, or programmed cell death.
Another potential application of 2-(Bromomethyl)-5,7-difluoro-1,3-benzothiazole is in the treatment of bacterial infections. Studies have shown that this compound has potent antimicrobial activity against a variety of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. It works by disrupting the bacterial cell membrane and inhibiting bacterial growth.
Wirkmechanismus
The exact mechanism of action of 2-(Bromomethyl)-5,7-difluoro-1,3-benzothiazole is not fully understood. However, studies have suggested that it works by inhibiting key enzymes and proteins involved in cancer cell growth and bacterial cell membrane synthesis. It has also been shown to induce oxidative stress, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(Bromomethyl)-5,7-difluoro-1,3-benzothiazole has minimal toxicity to normal cells and tissues, making it a promising candidate for further development as a therapeutic agent. However, more studies are needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(Bromomethyl)-5,7-difluoro-1,3-benzothiazole is its potent anticancer and antimicrobial activity. It is also relatively easy to synthesize and has shown minimal toxicity to normal cells and tissues. However, one of the main limitations is its poor solubility in water, which can make it difficult to study in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 2-(Bromomethyl)-5,7-difluoro-1,3-benzothiazole. One area of focus is in the development of more efficient synthesis methods to improve yield and purity. Another area of focus is in the optimization of its pharmacological properties, such as solubility and bioavailability, to improve its therapeutic potential. Additionally, more studies are needed to fully understand its mechanism of action and its potential applications in other areas, such as anti-inflammatory and antiviral therapies.
Conclusion:
In conclusion, 2-(Bromomethyl)-5,7-difluoro-1,3-benzothiazole is a promising compound with potential therapeutic applications in the treatment of cancer and bacterial infections. Its potent anticancer and antimicrobial activity, combined with its minimal toxicity to normal cells and tissues, make it a promising candidate for further development as a therapeutic agent. However, more studies are needed to fully understand its mechanism of action and optimize its pharmacological properties for improved therapeutic potential.
Synthesemethoden
2-(Bromomethyl)-5,7-difluoro-1,3-benzothiazole can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-amino-5,7-difluorobenzothiazole with formaldehyde and hydrobromic acid in the presence of a catalyst. Another method involves the reaction of 2-amino-5,7-difluorobenzothiazole with bromoacetaldehyde in the presence of a base. Both of these methods have been successfully used to synthesize 2-(Bromomethyl)-5,7-difluoro-1,3-benzothiazole with high yields and purity.
Eigenschaften
CAS-Nummer |
123895-45-4 |
|---|---|
Produktname |
2-(Bromomethyl)-5,7-difluoro-1,3-benzothiazole |
Molekularformel |
C8H4BrF2NS |
Molekulargewicht |
264.09 g/mol |
IUPAC-Name |
2-(bromomethyl)-5,7-difluoro-1,3-benzothiazole |
InChI |
InChI=1S/C8H4BrF2NS/c9-3-7-12-6-2-4(10)1-5(11)8(6)13-7/h1-2H,3H2 |
InChI-Schlüssel |
KIRNDFQEFIIAGQ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1N=C(S2)CBr)F)F |
Kanonische SMILES |
C1=C(C=C(C2=C1N=C(S2)CBr)F)F |
Synonyme |
2-(BROMOMETHYL)-5,7-DIFLUOROBENZOTHIAZOLE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B53161.png)








